3-(Cyclobutylmethyl)benzaldehyde

Vue d'ensemble

Description

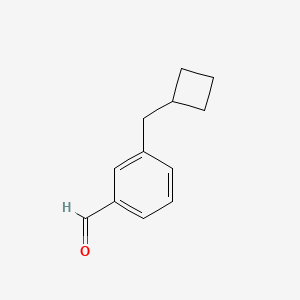

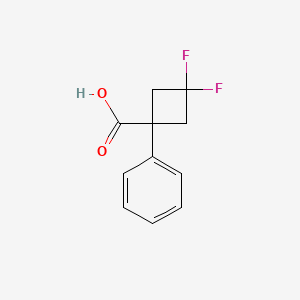

3-(Cyclobutylmethyl)benzaldehyde is a chemical compound with the molecular formula C12H14O and a molecular weight of 174.24 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-(Cyclobutylmethyl)benzaldehyde is1S/C12H14O/c13-9-12-6-2-5-11(8-12)7-10-3-1-4-10/h2,5-6,8-10H,1,3-4,7H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving 3-(Cyclobutylmethyl)benzaldehyde are not detailed in the literature, benzaldehydes in general can undergo various reactions. For instance, they can be oxidized to form carboxylic acids . They can also participate in Knoevenagel condensations, which involve the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis

3-(Cyclobutylmethyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 174.24 .Applications De Recherche Scientifique

Catalytic Applications and Synthesis

Benzaldehyde derivatives, including 3-(Cyclobutylmethyl)benzaldehyde, have been extensively studied for their applications in catalysis and synthesis. The preparation and characterization of sulfated Ti-SBA-15 catalysts demonstrate a significant increase in oxidative properties for the conversion of benzyl alcohol to benzaldehyde, highlighting the role of enhanced acidity in improving conversion rates without affecting selectivity (Sharma, Soni, & Dalai, 2012). Similarly, the study on superacid and H-Zeolite mediated reactions provides insight into the mechanistic aspects of benzaldehyde reactions, showing the potential for selective ionic hydrogenation and reactions with cyclohexane to produce toluene (Koltunov, Walspurger, & Sommer, 2004).

Metal-Organic Frameworks (MOFs) and Catalysis

Research on metal-organic frameworks (MOFs) like Cu3(BTC)2 explores their catalytic properties for the activation of benzaldehyde in the liquid phase cyanosilylation, demonstrating the potential of MOFs in heterogeneous catalysis (Schlichte, Kratzke, & Kaskel, 2004). The development of size-selective Lewis acid catalysis in a microporous MOF with exposed Mn2+ coordination sites further exemplifies the innovative application of MOFs in catalysis, showcasing their ability to catalyze transformations with high conversion yields and size selectivity (Horike, Dincǎ, Tamaki, & Long, 2008).

Green Chemistry Applications

The synthesis of (3-Methoxycarbonyl)coumarin in an ionic liquid represents an advancement in green chemistry, utilizing ionic liquids as recyclable catalysts/reaction mediums for Knoevenagel condensation, highlighting the shift towards environmentally friendly chemical processes (Verdía, Santamarta, & Tojo, 2017). Additionally, the use of graphitic carbon nitride as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol in aqueous medium underlines the importance of sustainable and efficient photocatalytic processes (Lima, Silva, Silva, & Faria, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that aldehydes can chemically bind to cellular macromolecules, particularly to free amino groups of proteins .

Mode of Action

3-(Cyclobutylmethyl)benzaldehyde, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen gives the reversible formation of a hemiketal. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Aldehydes are known to participate in various biochemical reactions, including the formation of schiff’s bases .

Pharmacokinetics

The compound is used for pharmaceutical testing , suggesting that it may have some bioavailability.

Result of Action

The formation of oximes and hydrazones, as well as the potential binding to proteins, could have various cellular effects .

Propriétés

IUPAC Name |

3-(cyclobutylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-9-12-6-2-5-11(8-12)7-10-3-1-4-10/h2,5-6,8-10H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIDMSPWOJQROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclobutylmethyl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)

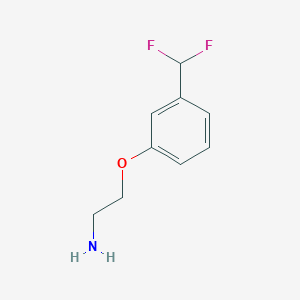

![[2-(Difluoromethoxy)-3-fluorophenyl]methanol](/img/structure/B1434879.png)